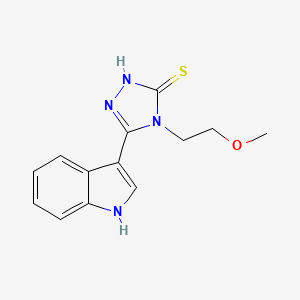
5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol: is a synthetic organic compound that combines an indole moiety with a triazole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Ring Formation: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the triazole ring and thiol group can form covalent bonds with enzymes or other proteins, potentially inhibiting their activity. This multi-faceted interaction makes it a potent compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(1{H}-indol-3-yl)-4-phenyl-4{H}-1,2,4-triazole-3-thiol
- 5-(1{H}-indol-3-yl)-4-methyl-4{H}-1,2,4-triazole-3-thiol
- 5-(1{H}-indol-3-yl)-4-ethyl-4{H}-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(1{H}-indol-3-yl)-4-(2-methoxyethyl)-4{H}-1,2,4-triazole-3-thiol is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-7-6-17-12(15-16-13(17)19)10-8-14-11-5-3-2-4-9(10)11/h2-5,8,14H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPRNIYWHCGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2586154.png)
![3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2586155.png)
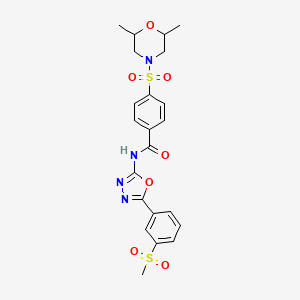
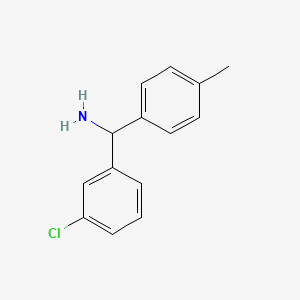
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)
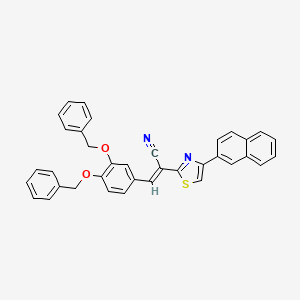
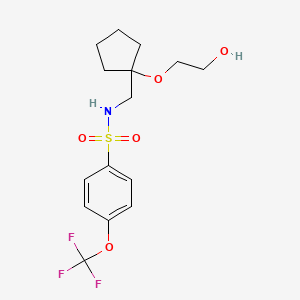
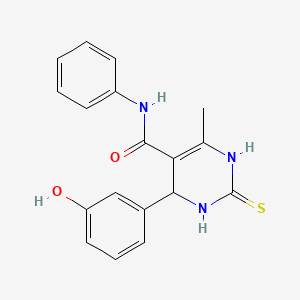
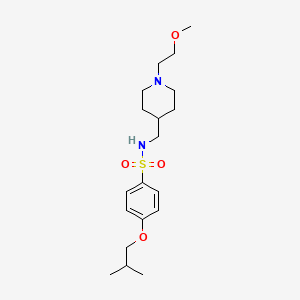
![N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine](/img/structure/B2586172.png)
![(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2586173.png)
